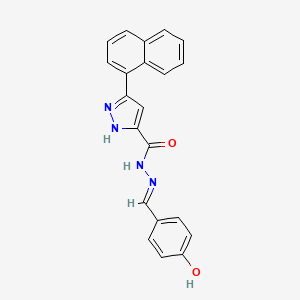
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is a synthetic compound, known for its unique chemical structure and wide range of applications in various scientific fields. This compound comprises several distinct functional groups, including dimethylamino, morpholino, triazine, and benzamide moieties, which contribute to its versatile reactivity and utility in research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. Commonly, starting materials include 4-(dimethylamino)-6-morpholino-1,3,5-triazine and 2-(trifluoromethyl)benzoic acid. The process involves the formation of intermediate products through controlled reaction conditions such as temperature, solvent, and catalyst choices to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows optimized synthetic routes with scalable reaction conditions to meet demand. Methods such as continuous flow synthesis may be employed to enhance efficiency and throughput while maintaining quality standards.
化学反応の分析
Types of Reactions: N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including substitution, oxidation, and reduction.
Substitution Reactions: These often involve nucleophilic or electrophilic agents reacting with the triazine or benzamide moieties.
Oxidation Reactions: Oxidizing agents can be used to modify specific functional groups within the compound, potentially leading to new derivatives with altered properties.
Reduction Reactions: Reduction processes can be employed to convert specific functional groups, altering the compound's reactivity and functionality.
Common Reagents and Conditions: Typical reagents include hydrides for reduction, peroxides for oxidation, and halides or nucleophiles for substitution. Reaction conditions like temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products formed from these reactions vary depending on the reagents and conditions used. For instance, oxidation may yield modified triazine or benzamide derivatives, while substitution could result in new compounds with altered substituents on the triazine ring or benzamide moiety.
科学的研究の応用
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide is widely used in:
Chemistry: As a building block for synthesizing complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including acting as an inhibitor or activator of specific biochemical pathways.
Industry: Utilized in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
作用機序
The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound's effects are exerted through binding to these targets, which may include enzymes, receptors, or other biomolecules, influencing various biochemical pathways. The precise pathways and molecular targets are still under active investigation in scientific research.
類似化合物との比較
Other Triazine Derivatives: Include compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine, which are used in organic synthesis but lack the specific morpholino and benzamide groups.
Benzamide Derivatives: Compounds such as 4-aminobenzamide, which have different biological activities and industrial applications compared to the trifluoromethyl-substituted version.
The uniqueness of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(trifluoromethyl)benzamide lies in its structural complexity, offering diverse reactivity and a wide range of applications in scientific research and industrial processes.
And there you have it—a deep dive into this fascinating compound. What part intrigues you the most?
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c1-26(2)16-23-14(24-17(25-16)27-7-9-29-10-8-27)11-22-15(28)12-5-3-4-6-13(12)18(19,20)21/h3-6H,7-11H2,1-2H3,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKBHTQDIIMSOAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2869920.png)

![3-(3-chlorophenyl)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2869925.png)




![methyl 2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2869930.png)
![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]benzamide](/img/structure/B2869934.png)


